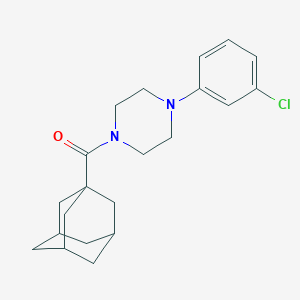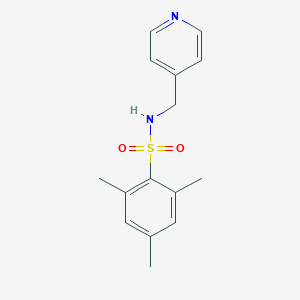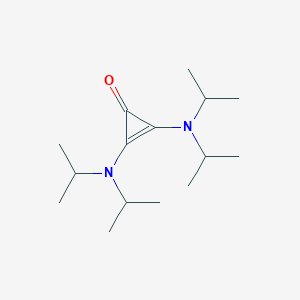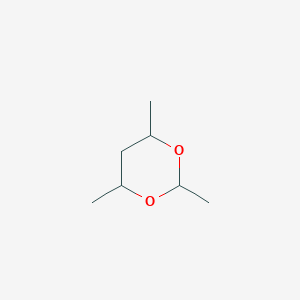![molecular formula C16H14OS B231570 [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is a compound that has been studied extensively for its potential applications in scientific research. It is a member of the sulfinylbenzene family and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is not fully understood, but it is believed to interact with reactive oxygen species to produce a fluorescent signal. It may also have other effects on cellular processes that are not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene has a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate cellular signaling pathways. It has also been shown to have antioxidant properties and may help protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene in lab experiments is its fluorescent properties, which make it useful for detecting reactive oxygen species in cells. However, its complex synthesis process and potential toxicity may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene. One area of focus could be on improving its synthesis process to make it more accessible for use in lab experiments. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Finally, research could be conducted to explore the use of other sulfinylbenzene compounds for similar purposes.
Méthodes De Synthèse
The synthesis of [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is a complex process that involves several steps. The first step is the preparation of 4-phenyl-1,3-butadiene, which is then reacted with sulfur dioxide and oxygen to form the sulfinyl group. The resulting product is then purified and isolated.
Applications De Recherche Scientifique
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene has been studied for a number of potential applications in scientific research. One area of focus has been its use as a fluorescent probe for detecting reactive oxygen species in cells. It has also been investigated for its potential as a therapeutic agent for treating cancer and other diseases.
Propriétés
Formule moléculaire |
C16H14OS |
|---|---|
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
[(1E,3Z)-4-(benzenesulfinyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14OS/c17-18(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H/b11-7+,14-8- |
Clé InChI |
CXUHCOXHJOMDIX-IRRVLEPVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=C\S(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC=CS(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CS(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
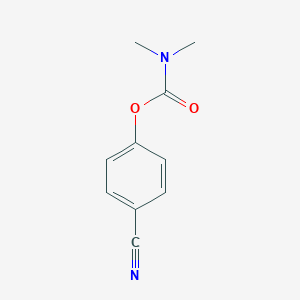
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
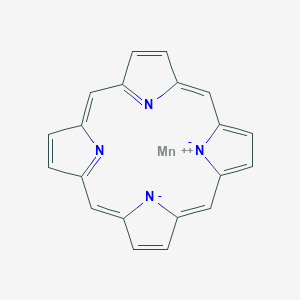
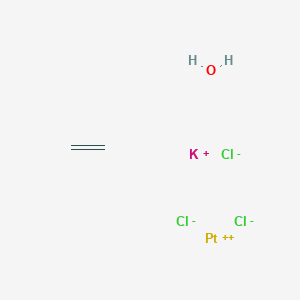
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

